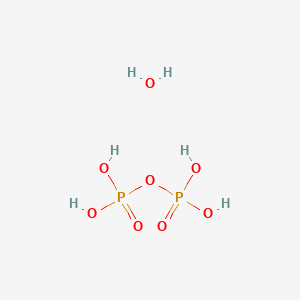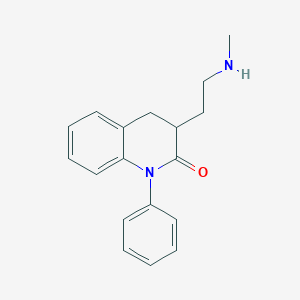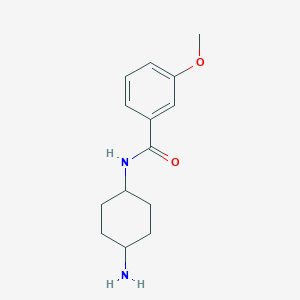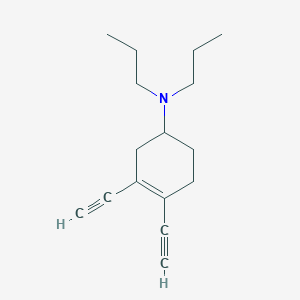
Diphosphoric acid--water (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Diphosphoric acid can be synthesized through the reaction of phosphoric acid with phosphoryl chloride: [ 5 H₃PO₄ + POCl₃ \rightarrow 3 H₄P₂O₇ + 3 HCl ] It can also be prepared by ion exchange from sodium pyrophosphate or by treating lead pyrophosphate with hydrogen sulfide .
Industrial Production Methods
Commercially, diphosphoric acid is produced by diluting polyphosphoric acid containing 84% P₂O₅ with water. The resulting liquid pyrophosphoric acid is then crystallized by adding appropriate seeds and preventing moisture in a dry nitrogen stream .
化学反応の分析
Types of Reactions
Diphosphoric acid undergoes various types of reactions, including:
Hydrolysis: Converts to phosphoric acid in the presence of water. [ H₄P₂O₇ + H₂O \rightarrow 2 H₃PO₄ ]
Condensation: Forms higher polyphosphoric acids when heated.
Deprotonation: Exhibits four distinct pKa values, indicating its tetraprotic nature.
Common Reagents and Conditions
Common reagents include water for hydrolysis and phosphoryl chloride for synthesis. The reactions typically occur under controlled temperature and moisture conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphoric acid and various polyphosphoric acids, depending on the reaction conditions .
科学的研究の応用
Diphosphoric acid is widely used in scientific research due to its unique properties:
作用機序
Diphosphoric acid exerts its effects primarily through its ability to donate protons and participate in hydrogen bonding. This makes it an effective proton conductor, especially in fuel cell applications. The compound’s molecular targets include various enzymes and proteins involved in phosphate metabolism .
類似化合物との比較
Similar Compounds
Phosphoric Acid (H₃PO₄): A simpler form with one less phosphate group.
Polyphosphoric Acid: Contains multiple phosphate units and exhibits similar properties but with higher molecular weight.
Metaphosphoric Acid (HPO₃): A cyclic compound with different structural properties.
Uniqueness
Diphosphoric acid is unique due to its intermediate structure between phosphoric acid and polyphosphoric acids. It combines the high proton conductivity of phosphoric acid with the structural complexity of polyphosphoric acids, making it versatile for various applications .
特性
CAS番号 |
825629-42-3 |
|---|---|
分子式 |
H6O8P2 |
分子量 |
195.99 g/mol |
IUPAC名 |
phosphono dihydrogen phosphate;hydrate |
InChI |
InChI=1S/H4O7P2.H2O/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);1H2 |
InChIキー |
VAYWSYJJESFULG-UHFFFAOYSA-N |
正規SMILES |
O.OP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)

![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)






![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)
![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)
